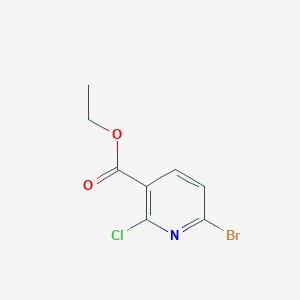

Ethyl 6-bromo-2-chloronicotinate

Description

BenchChem offers high-quality Ethyl 6-bromo-2-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-2-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNUMTVBIIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673290 | |

| Record name | Ethyl 6-bromo-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-22-4 | |

| Record name | Ethyl 6-bromo-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-bromo-2-chloronicotinate CAS 1214335-22-4 properties

An In-depth Technical Guide to Ethyl 6-bromo-2-chloronicotinate (CAS 1214335-22-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-bromo-2-chloronicotinate, a key heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, structural reactivity, synthesis, and critical applications, grounding all information in established scientific principles and validated data.

Introduction: A Versatile Heterocyclic Intermediate

Ethyl 6-bromo-2-chloronicotinate, identified by CAS number 1214335-22-4, is a di-halogenated pyridine derivative. Its structure, featuring a pyridine core functionalized with an ethyl ester group at the 3-position, a chlorine atom at the 2-position, and a bromine atom at the 6-position, makes it a highly valuable and versatile intermediate. The strategic placement of these functional groups allows for selective, stepwise modifications, providing a robust platform for constructing complex molecular architectures. This compound is particularly significant in the synthesis of novel pharmaceutical agents and agrochemicals, where the pyridine scaffold is a prevalent structural motif.[1][2] Its most noted application is as a crucial reagent in the synthesis of certain benzodiazepine derivatives being investigated as inhibitors of the Respiratory Syncytial Virus (RSV).[3]

Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. The key characteristics of Ethyl 6-bromo-2-chloronicotinate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1214335-22-4 | [3][4] |

| Molecular Formula | C₈H₇BrClNO₂ | [4] |

| Molecular Weight | 264.51 g/mol | |

| IUPAC Name | ethyl 6-bromo-2-chloropyridine-3-carboxylate | |

| Appearance | Solid or liquid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| InChI Key | GPDHNUMTVBIIJI-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1)Br)Cl | N/A |

Molecular Structure

The arrangement of substituents on the pyridine ring is fundamental to the compound's reactivity.

Sources

Ethyl 6-bromo-2-chloronicotinate molecular weight and formula

An In-Depth Technical Guide to Ethyl 6-bromo-2-chloronicotinate: Properties, Reactivity, and Applications in Medicinal Chemistry

Abstract

Ethyl 6-bromo-2-chloronicotinate is a di-halogenated pyridine derivative that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its core molecular properties, explores the principles of its reactivity from a synthetic chemist's perspective, details its application in drug discovery, and provides a validated experimental protocol for its use in regioselective cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Molecular Profile

Ethyl 6-bromo-2-chloronicotinate is identified by its specific molecular structure and associated identifiers. The presence of bromo, chloro, and ethyl ester functional groups on the pyridine ring dictates its chemical behavior and synthetic utility.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 6-bromo-2-chloropyridine-3-carboxylate | [1] |

| CAS Number | 1214335-22-4 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrClNO₂ | [1][2] |

| Molecular Weight | 264.51 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1=CC=C(Br)N=C1Cl | [1] |

| InChI Key | GPDHNUMTVBIIJI-UHFFFAOYSA-N | [1][2] |

Physicochemical and Safety Data

Understanding the physical properties and handling requirements is critical for the safe and effective use of any chemical reagent.

| Property | Value | Source(s) |

| Physical Form | Solid or Liquid | [2] |

| Typical Purity | ≥95% - 97% | [1][2] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C | [2] |

GHS Safety Information: As a halogenated compound, appropriate safety precautions are mandatory.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Harmful / Irritant | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Data sourced from multiple suppliers.[1][2]

The Synthetic Chemist's Perspective: Regioselective Reactivity

The primary value of Ethyl 6-bromo-2-chloronicotinate lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This disparity is due to the lower bond dissociation energy of the C-Br bond, which facilitates its preferential oxidative addition to the palladium(0) catalyst—the crucial first step in catalytic cycles like Suzuki, Heck, or Buchwald-Hartwig reactions.

This reactivity difference allows for a predictable and controlled, stepwise functionalization of the pyridine core. A chemist can selectively replace the bromine atom in a first reaction, leaving the chlorine atom untouched for a subsequent, different transformation under more forcing conditions. This strategic, regioselective approach is a cornerstone of modern synthesis, enabling the efficient construction of highly substituted heterocyclic compounds without the need for complex protecting group strategies.

Caption: Logical workflow for the stepwise functionalization of Ethyl 6-bromo-2-chloronicotinate.

Application in Drug Discovery

Halogenated heterocyclic scaffolds are ubiquitous in pharmaceuticals, as halogens can modulate a molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and participate in halogen bonding to enhance target affinity. The importance of chlorine-containing molecules, in particular, is well-established in the pharmaceutical industry.[5]

Ethyl 6-bromo-2-chloronicotinate serves as a key starting material in the synthesis of novel therapeutics. Notably, it is a documented reagent in the development of certain benzodiazepine derivatives designed as inhibitors of the Respiratory Syncytial Virus (RSV).[4] In this context, the nicotinate core acts as a central scaffold onto which various substituents are introduced via the halogenated positions to optimize antiviral activity and pharmacological profiles.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, self-validating procedure for the selective functionalization at the C-6 (bromo) position, a common first step in a multi-step synthesis.

Objective: To synthesize Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate via a regioselective Suzuki-Miyaura reaction.

Materials:

-

Ethyl 6-bromo-2-chloronicotinate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Methodology:

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 6-bromo-2-chloronicotinate, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂.

-

Rationale: A flame-dried flask ensures an anhydrous environment, preventing the deactivation of the catalyst and hydrolysis of the boronic acid.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with argon gas for 5-10 minutes.

-

Rationale: The Pd(0) active species is oxygen-sensitive. An inert atmosphere is critical for catalytic activity and reproducibility.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane followed by the 2.0 M aqueous sodium carbonate solution via syringe. The solvents should be degassed prior to use by bubbling argon through them for 15-20 minutes.

-

Rationale: Degassing removes dissolved oxygen. Sodium carbonate is the base required to activate the boronic acid for the transmetalation step of the catalytic cycle.

-

-

Heating: Immerse the flask in a preheated oil bath at 85°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing side product formation.

-

-

Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Rationale: The product is organic-soluble and will move from the aqueous layer to the ethyl acetate. Repeated extractions ensure maximum product recovery.

-

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Rationale: The brine wash removes residual water and inorganic salts. Magnesium sulfate removes the final traces of water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

Ethyl 6-bromo-2-chloronicotinate is a high-value synthetic intermediate whose utility is defined by the principle of regioselective reactivity. The predictable and differential reactivity of its C-Br and C-Cl bonds provides a robust strategic advantage for the synthesis of complex, highly substituted pyridine derivatives. Its demonstrated role in the generation of bioactive molecules, such as RSV inhibitors, underscores its importance for professionals in medicinal chemistry and drug development, making it a key tool in the pursuit of novel therapeutics.

References

-

Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Ethyl 6-bromo-2-chloronicotinate | 1214335-22-4 [sigmaaldrich.cn]

- 3. Ethyl 6-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 6-broMo-2-chloronicotinate | 1214335-22-4 [amp.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-bromo-2-chloronicotinate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-2-chloronicotinate is a versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring bromo, chloro, and ethyl carboxylate functionalities, offers multiple reaction sites for strategic chemical modifications. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, synthesis, and pivotal role in medicinal chemistry, particularly in the development of novel therapeutics. We will delve into its reactivity in key cross-coupling reactions and its application as a precursor for biologically active molecules, such as benzodiazepine-based respiratory syncytial virus (RSV) inhibitors.

Chemical Structure and Nomenclature

Ethyl 6-bromo-2-chloronicotinate is a trifunctionalized pyridine ring system. The core structure consists of a pyridine ring with a bromine atom at the 6-position, a chlorine atom at the 2-position, and an ethyl carboxylate group at the 3-position.

Molecular Formula: C₈H₇BrClNO₂

Molecular Weight: 264.51 g/mol

IUPAC Name: ethyl 6-bromo-2-chloropyridine-3-carboxylate[1]

CAS Number: 1214335-22-4[1]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of Ethyl 6-bromo-2-chloronicotinate

Synthesis and Purification

The synthesis of Ethyl 6-bromo-2-chloronicotinate is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-bromo-2-chloronicotinic acid.

Synthesis of 6-bromo-2-chloronicotinic acid

This precursor can be synthesized through various routes, often involving multi-step procedures starting from more readily available pyridine derivatives. The specific details of these syntheses are proprietary and can be found in the patent literature.

Fischer Esterification

A common and well-established method for the synthesis of Ethyl 6-bromo-2-chloronicotinate is the Fischer esterification of 6-bromo-2-chloronicotinic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis and Purification of Ethyl 6-bromo-2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 6-bromo-2-chloronicotinate in Medicinal Chemistry

Ethyl 6-bromo-2-chloronicotinate is a key heterocyclic building block in the landscape of modern drug discovery. Its utility is pronounced in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to certain benzodiazepine derivatives that have shown promise as respiratory syncytial virus (RSV) inhibitors[1]. The strategic placement of the bromo and chloro substituents on the pyridine ring, coupled with the ethyl ester functionality, provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the synthesis and purification of this important intermediate, focusing on the underlying chemical principles and practical laboratory techniques.

Core Synthesis Strategy: The Sandmeyer Reaction

The most direct and widely employed method for the synthesis of Ethyl 6-bromo-2-chloronicotinate involves the Sandmeyer reaction. This venerable transformation allows for the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate.[2][3][4][5] In this context, the logical precursor is Ethyl 6-amino-2-chloronicotinate. The overall synthetic transformation is a two-step process: the diazotization of the amino group followed by the copper(I) bromide-mediated displacement of the diazonium group.

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial SET step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.

The generation of biaryl byproducts, though often in minor amounts, provides experimental support for the radical nature of this reaction.[3]

Experimental Protocol: Synthesis of Ethyl 6-bromo-2-chloronicotinate

This section details a representative, step-by-step procedure for the synthesis of Ethyl 6-bromo-2-chloronicotinate from Ethyl 6-amino-2-chloronicotinate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Ethyl 6-amino-2-chloronicotinate | 186.60 | 10.0 g | 1.0 |

| Hydrobromic acid (48% aq.) | 80.91 | 40 mL | - |

| Sodium nitrite (NaNO₂) | 69.00 | 4.0 g | 1.1 |

| Copper(I) bromide (CuBr) | 143.45 | 9.0 g | 1.2 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | 150 mL | - |

| Brine (saturated NaCl solution) | 58.44 | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 10 g | - |

Step-by-Step Procedure

Part 1: Diazotization

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend Ethyl 6-amino-2-chloronicotinate (10.0 g) in 48% hydrobromic acid (40 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (4.0 g, 1.1 eq) in a minimal amount of cold water (approx. 10 mL).

-

Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part 2: Sandmeyer Reaction

-

In a separate 500 mL flask, dissolve copper(I) bromide (9.0 g, 1.2 eq) in 48% hydrobromic acid (30 mL). Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Part 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (approx. 200 g).

-

Neutralize the mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of Ethyl 6-bromo-2-chloronicotinate

The crude product obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual copper salts. Therefore, a thorough purification is necessary to obtain the product in high purity. A combination of column chromatography and recrystallization is often employed.

Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.

Recommended Conditions:

| Parameter | Value |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) |

| Expected Rf of Product | ~0.3-0.4 in 15% ethyl acetate/hexanes (visualized by UV light at 254 nm) |

Procedure:

-

Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

-

Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline product. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

A good recrystallization solvent will dissolve the compound when hot but not when cold. For ethyl nicotinate derivatives, common solvent systems include:

-

Ethanol

-

Isopropanol

-

Hexanes/Ethyl acetate mixture

-

Toluene

General Procedure:

-

Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure Ethyl 6-bromo-2-chloronicotinate.

Visualizing the Workflow

Caption: Workflow for the synthesis and purification of Ethyl 6-bromo-2-chloronicotinate.

Conclusion

The synthesis of Ethyl 6-bromo-2-chloronicotinate via the Sandmeyer reaction is a robust and reliable method for producing this valuable intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving a good yield and minimizing the formation of impurities. A multi-step purification process, typically involving column chromatography followed by recrystallization, is necessary to obtain the compound in high purity suitable for use in medicinal chemistry research and drug development. This guide provides a solid foundation for researchers to confidently and safely perform the synthesis and purification of this important molecule.

References

- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.

-

Wikipedia. (2023, October 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

YouTube. (2020, October 10). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

Sources

- 1. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

A Technical Guide to Sourcing and Application of Ethyl 6-bromo-2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-2-chloronicotinate (CAS No. 1214335-22-4) is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive sites—a bromine atom, a chlorine atom, and an ethyl ester on a pyridine core—renders it a versatile building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the procurement, cost analysis, chemical properties, and key applications of this intermediate, with a focus on its role in drug discovery and development.

Sourcing and Procurement

The acquisition of high-purity chemical intermediates is a critical first step in any research and development campaign. The process involves identifying reliable suppliers, evaluating costs, and ensuring the material meets stringent quality specifications.

Major Suppliers and Market Availability

Ethyl 6-bromo-2-chloronicotinate is available from a range of global chemical suppliers who specialize in laboratory-scale and bulk quantities of fine chemicals. These suppliers often provide detailed certificates of analysis (CoA) and material safety data sheets (MSDS) to ensure proper handling and use.

Prominent suppliers include:

-

Sigma-Aldrich (now part of Merck)

-

Ambeed, Inc.

-

Bide Pharmatech Ltd.[1]

-

Energy Chemical[1]

-

Aikon International Limited[1]

-

Chem-Impex International Inc.[2]

These companies serve as reliable sources for obtaining the compound, with established distribution networks and technical support for researchers.

Cost and Purity Analysis

The cost of Ethyl 6-bromo-2-chloronicotinate is influenced by factors such as purity, order volume, and the supplier's synthesis and purification capabilities. Higher purity grades, essential for sensitive applications like pharmaceutical development, command premium pricing. The price per gram generally decreases with larger quantities.

Illustrative Cost Comparison:

| Supplier (Partner) | Purity | Quantity | Approx. Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | 100 mg | $24.15 | $241.50 |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | 250 mg | $48.30 | $193.20 |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | 1 g | $186.30 | $186.30 |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | 5 g | $654.35 | $130.87 |

Note: Prices are subject to change and are provided for illustrative purposes. Researchers should request formal quotes for current pricing and bulk orders.

Recommended Procurement Workflow

A systematic approach to procurement ensures both quality and efficiency.

Figure 1: A structured workflow for procuring specialty chemicals, from needs assessment to quality control verification.

Technical Profile and Handling

A thorough understanding of the compound's chemical properties and safety requirements is paramount for its effective and safe use in the laboratory.

Chemical and Physical Properties

-

Chemical Name: Ethyl 6-bromo-2-chloronicotinate

-

CAS Number: 1214335-22-4[1]

-

Molecular Formula: C₈H₇BrClNO₂[3]

-

Molecular Weight: 264.51 g/mol

-

Physical Form: Solid or liquid

-

Storage Conditions: Store under an inert atmosphere, recommended at 2-8°C.

Safety and Handling

Ethyl 6-bromo-2-chloronicotinate is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Use of a lab coat, safety goggles with side-shields, and chemical-resistant gloves is mandatory. All handling should be performed in a well-ventilated fume hood.[4][5]

-

Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis and Application in Drug Discovery

The true value of Ethyl 6-bromo-2-chloronicotinate lies in its synthetic versatility, which has been leveraged in the development of numerous pharmaceutical agents. The chlorine atom on the pyridine ring is a key functionality in many biologically active molecules.[6]

Role as a Versatile Synthetic Intermediate

The compound's structure allows for selective, site-specific reactions. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine at the 6-position is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The ethyl ester provides a handle for hydrolysis and subsequent amide bond formation.

Figure 2: Reactivity map showing the three primary reaction sites of Ethyl 6-bromo-2-chloronicotinate and the resulting classes of derivatives.

Application in Pharmaceutical Synthesis

This intermediate is a crucial component in synthesizing compounds for various therapeutic areas. For instance, it is a useful reagent in the synthesis of certain benzodiazepine derivatives that act as inhibitors of the Respiratory Syncytial Virus (RSV).[1] Chlorinated heterocycles are integral to a large percentage of pharmaceuticals, highlighting the importance of building blocks like this one.[6]

Protocol: Suzuki Cross-Coupling Reaction

This protocol details a standard procedure for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to functionalize the C6-Br position.

Objective: To couple an aryl boronic acid with Ethyl 6-bromo-2-chloronicotinate.

Materials:

-

Ethyl 6-bromo-2-chloronicotinate (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 6-bromo-2-chloronicotinate, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃ under an argon or nitrogen atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solvent should be thoroughly degassed via sparging with argon for at least 30 minutes prior to use to prevent catalyst oxidation.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Conclusion

Ethyl 6-bromo-2-chloronicotinate is an indispensable tool for the modern synthetic chemist, particularly within the pharmaceutical industry. Its well-defined reactivity allows for the strategic and efficient construction of novel molecular architectures. A clear understanding of its sourcing, cost-drivers, and safe handling, combined with robust synthetic protocols, empowers researchers to accelerate the drug discovery and development process.

References

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Ethyl 6-broMo-2-chloronicotinate | 1214335-22-4 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 6-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Ethyl 6-bromo-2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 6-bromo-2-chloronicotinate (CAS No. 1214335-22-4). As a halogenated pyridine derivative, this compound is a valuable reagent in synthetic chemistry, particularly in the development of novel therapeutics.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to ensure the well-being of laboratory personnel and the integrity of research.

This document synthesizes available safety data, expert recommendations for handling analogous compounds, and established laboratory best practices to provide a self-validating system for the safe utilization of this reagent.

Compound Profile and Hazard Identification

Ethyl 6-bromo-2-chloronicotinate is a substituted pyridine, a class of heterocyclic aromatic compounds. The presence of both bromine and chlorine atoms on the pyridine ring, along with the ethyl ester functional group, dictates its reactivity and toxicological profile.

1.1. Physical and Chemical Properties

A summary of the known physical and chemical properties of Ethyl 6-bromo-2-chloronicotinate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1214335-22-4 | |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.51 g/mol | |

| Physical Form | Solid or liquid | |

| Boiling Point | 325.5 ± 37.0 °C (predicted) |

1.2. Hazard Classification

Based on available data, Ethyl 6-bromo-2-chloronicotinate is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302: Harmful if swallowed[2]

While specific toxicological data for this compound is limited, the hazard classification indicates a moderate acute oral toxicity. Due to its structure as a halogenated aromatic compound, skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust or vapors, should be considered potential hazards. For pyridine, the parent compound, the oral LD50 in rats is 891 mg/kg.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when handling Ethyl 6-bromo-2-chloronicotinate. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of Ethyl 6-bromo-2-chloronicotinate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but for prolonged or direct contact, consider double-gloving or using gloves made of more resistant materials like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-retardant lab coat that is fully buttoned is required to protect against skin contact.

-

-

Respiratory Protection: For situations where a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining the stability of Ethyl 6-bromo-2-chloronicotinate and preventing accidental exposure.

3.1. Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use non-sparking tools, especially when handling the solid form.

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.

3.2. Storage

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

4.2. Spill Response

-

Minor Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][7]

-

Do not use combustible materials like paper towels to absorb the spill.[7]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Major Spills (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team or environmental health and safety (EHS) office.

-

Prevent entry into the affected area.

-

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

Understanding the chemical stability and reactivity of Ethyl 6-bromo-2-chloronicotinate is essential for safe handling and for designing synthetic routes.

-

Stability: The compound is stable under recommended storage conditions.

-

Reactivity:

-

The 2-chloro and 6-bromo substituents are susceptible to nucleophilic aromatic substitution reactions.

-

The ethyl ester can be hydrolyzed under acidic or basic conditions.

-

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under thermal decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride. The thermal decomposition of esters can be complex and may proceed via radical mechanisms.[8]

Disposal Considerations

All waste containing Ethyl 6-bromo-2-chloronicotinate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect all waste, including unused material, reaction residues, and contaminated materials (e.g., absorbent from spills, gloves), in a designated, properly labeled, and sealed container.

-

Disposal Method: The recommended method of disposal for halogenated organic compounds is incineration in a licensed hazardous waste facility.[9] Do not dispose of this chemical down the drain or in the regular trash.[5][10]

Conclusion

Ethyl 6-bromo-2-chloronicotinate is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the consistent application of engineering controls, personal protective equipment, and proper handling techniques, is essential for protecting researchers and ensuring the successful advancement of scientific endeavors.

References

-

PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Retrieved from [Link]

-

University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

ECHA. (n.d.). Acute Toxicity: dermal - Registration Dossier. Retrieved from [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). Retrieved from [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

JoDrugs. (n.d.). Pyridine. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Nitrate Esters. Retrieved from [Link]

-

EPA NEPA. (n.d.). Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-bromo-2,2-dimethylhexanoate. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 5-bromo-2-chloronicotinate. Retrieved from [Link]

-

PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

Sources

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Ethyl 6-bromo-2-chloronicotinate | 1214335-22-4 [sigmaaldrich.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. JoDrugs. PYRIDINE [jodrugs.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. ccny.cuny.edu [ccny.cuny.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromo-2-chloronicotinate

Disclaimer: The following technical guide on the spectroscopic data of Ethyl 6-bromo-2-chloronicotinate is based on predicted data. Despite a thorough search, publicly available experimental NMR, IR, and MS spectra for this specific compound could not be located. The information provided is generated based on established principles of spectroscopic interpretation and data from structurally similar molecules. This guide is intended for educational and research purposes and should not be used as a substitute for experimentally verified data.

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed analysis of the predicted spectroscopic data for Ethyl 6-bromo-2-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted pyridine derivative, its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps. This document outlines the theoretical ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into the experimental protocols for acquiring such data and a thorough interpretation of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-bromo-2-chloronicotinate (C₈H₇BrClNO₂) is a halogenated pyridine derivative with significant utility in medicinal chemistry. Its structure, featuring a bromine and a chlorine substituent on the pyridine ring, along with an ethyl ester group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Accurate structural elucidation of this compound is a critical quality control step in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signature of Ethyl 6-bromo-2-chloronicotinate, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 6-bromo-2-chloronicotinate, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Ethyl 6-bromo-2-chloronicotinate is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Data for Ethyl 6-bromo-2-chloronicotinate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet | 1H | H-4 |

| ~7.8 - 8.0 | Doublet | 1H | H-5 |

| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

2.1.1. Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-bromo-2-chloronicotinate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

2.1.2. Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region: The two protons on the pyridine ring (H-4 and H-5) are expected to appear as doublets due to coupling to each other. The downfield chemical shifts are a result of the deshielding effect of the aromatic ring and the electron-withdrawing halogen and ester substituents.

-

Ethyl Ester Group: The methylene protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the methylene protons.

Caption: Correlation of the molecular structure with its predicted ¹H NMR signals.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 6-bromo-2-chloronicotinate

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C=O (ester) |

| ~150 - 152 | C-2 (C-Cl) |

| ~148 - 150 | C-6 (C-Br) |

| ~140 - 142 | C-4 |

| ~125 - 127 | C-5 |

| ~122 - 124 | C-3 |

| ~62 - 64 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

2.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

2.2.2. Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

-

Aromatic Carbons: The carbons attached to the electronegative chlorine and bromine atoms (C-2 and C-6) will be significantly downfield. The other aromatic carbons will appear in the typical aromatic region.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be more downfield than the methyl carbon (-OCH₂CH₃) due to its proximity to the oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted FT-IR Data for Ethyl 6-bromo-2-chloronicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1550 - 1600 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1250 - 1300 | Strong | C-O stretch (ester) |

| ~1100 - 1150 | Medium | C-Cl stretch |

| ~600 - 700 | Medium | C-Br stretch |

3.1. Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

3.2. Interpretation of the Predicted FT-IR Spectrum

The FT-IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl group. The presence of aromatic and aliphatic C-H stretches, as well as characteristic absorptions for the pyridine ring and the carbon-halogen bonds, would further confirm the structure.

Caption: Correlation of functional groups with their predicted IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for Ethyl 6-bromo-2-chloronicotinate

| m/z | Relative Abundance | Assignment |

| 263/265/267 | Moderate | [M]⁺ (Molecular Ion) |

| 218/220/222 | High | [M - OCH₂CH₃]⁺ |

| 184/186 | Moderate | [M - Br]⁺ |

| 154/156 | Moderate | [M - Br - C₂H₄]⁺ |

4.1. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

4.2. Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a cluster of peaks. The relative abundances of these peaks will be characteristic of the presence of one bromine and one chlorine atom.

-

Fragmentation Pattern: The most likely fragmentation pathways would involve the loss of the ethoxy group from the ester, or the loss of the halogen atoms.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, although based on predicted data, provides a robust framework for the characterization of Ethyl 6-bromo-2-chloronicotinate. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a multi-faceted approach to confirming the identity and purity of this important synthetic intermediate. Researchers and drug development professionals can use this guide as a reference for what to expect during the analysis of this compound and as a template for the characterization of other novel molecules. It is strongly recommended that experimental data be acquired and compared with the predictions laid out in this document to ensure the highest level of scientific integrity.

References

As this guide is based on predicted data and general spectroscopic principles, direct references for the experimental data of Ethyl 6-bromo-2-chloronicotinate are not available. The following are references to general spectroscopy textbooks and resources that form the basis of the predictions made in this guide.

A Technical Guide to the Solubility of Ethyl 6-bromo-2-chloronicotinate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. Ethyl 6-bromo-2-chloronicotinate, a key heterocyclic building block in medicinal chemistry, presents a case study in the importance of understanding and characterizing this fundamental physicochemical property. This guide provides a comprehensive overview of the principles governing its solubility, a detailed, validated protocol for its experimental determination, and a curated analysis of its behavior in a range of common organic solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists aiming to accelerate development timelines and ensure the robustness of their chemical processes.

Introduction: The Central Role of Solubility

Ethyl 6-bromo-2-chloronicotinate (CAS 1214335-22-4) is a substituted pyridine derivative frequently utilized in the synthesis of complex molecules, including novel benzodiazepine derivatives for potential therapeutic applications.[1] Its molecular structure dictates its physicochemical properties, which in turn, govern its behavior in various chemical environments.

1.1 Chemical Profile

-

Molecular Formula: C₈H₇BrClNO₂

-

Molecular Weight: 264.50 g/mol

-

Physical Form: Solid or liquid[2]

1.2 The Imperative of Solubility in Drug Development

Solubility is not merely a physical data point; it is a cornerstone of successful drug development.[4][5] A compound must be in solution to be absorbed and exert its pharmacological effect.[5][6] For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to inadequate bioavailability and variable therapeutic outcomes.[5][6]

Furthermore, solubility in organic solvents is paramount during the discovery and process development stages:

-

Synthesis: Dictates the choice of reaction media and can influence reaction kinetics and yield.

-

Purification: Essential for developing effective crystallization, extraction, and chromatographic purification methods.[7]

-

Formulation: Guides the selection of excipients and delivery systems, such as co-solvent formulations, to enhance the solubility of poorly water-soluble compounds.[6]

-

Screening: In high-throughput screening (HTS), compounds with low solubility can produce erroneous or inconsistent results, potentially causing promising candidates to be overlooked.[6][8]

Early and accurate determination of a compound's solubility profile is therefore a critical, cost-saving step in the drug discovery pipeline.[8][9]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding axiom for predicting solubility.[10] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.

-

Polarity: Ethyl 6-bromo-2-chloronicotinate possesses several polar functional groups (ester, chloro, bromo, and the pyridine nitrogen), which contribute to a significant dipole moment. It is therefore expected to be more soluble in polar solvents than in non-polar ones.

-

Hydrogen Bonding: The ester carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating the molecule.

-

Molecular Size: Larger molecules generally require more energy to be solvated, which can negatively impact solubility.[10]

Based on this analysis, we can hypothesize that Ethyl 6-bromo-2-chloronicotinate will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), and poor solubility in non-polar solvents (e.g., Hexane, Cyclohexane).

Solubility Profile of Ethyl 6-bromo-2-chloronicotinate

While extensive quantitative public data for this specific molecule is limited, a qualitative assessment based on its structure and data from suppliers indicates its behavior. The following table summarizes the expected solubility in a curated list of common laboratory solvents, categorized by their properties. This data should be confirmed experimentally for specific applications.

Table 1: Properties of Common Organic Solvents and Expected Solubility Behavior

| Solvent | Class | Polarity Index | Dielectric Constant (ε) at 20°C | Expected Solubility |

|---|---|---|---|---|

| n-Hexane | Non-polar | 0.1 | 1.89 | Poor |

| Toluene | Non-polar | 2.4 | 2.38 | Low |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.34 | Moderate |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.08 | Good |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Good |

| Acetone | Polar Aprotic | 5.1 | 21.01 | Very Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 36.64 | Very Soluble |

| Isopropanol (IPA) | Polar Protic | 3.9 | 19.92 | Good |

| Ethanol | Polar Protic | 4.3 | 24.60 | Very Soluble |

| Methanol | Polar Protic | 5.1 | 32.70 | Very Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 38.25 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.00 | Very Soluble |

(Solvent property data compiled from various sources[11])

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative data, the Saturation Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility.[12] This method, endorsed by the OECD, measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[13][14]

4.1 Principle of the Method An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The saturated supernatant is then carefully separated from the excess solid and its concentration is measured using a suitable analytical technique.

4.2 Materials and Reagents

-

Ethyl 6-bromo-2-chloronicotinate (purity >95%)

-

Selected organic solvents (HPLC or analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

4.3 Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of Ethyl 6-bromo-2-chloronicotinate (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a minimum of 24 hours.[10] Causality Note: 24-48 hours is typically sufficient to ensure thermodynamic equilibrium is reached. Shorter times may only yield kinetic solubility, which can be misleading.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any suspended microparticles.[14] Trustworthiness Note: This is a critical step to avoid artificially inflating the measured concentration due to the presence of solid particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: Filtration removes any remaining fine particulates. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.

-

Dilution: If necessary, dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted (or undiluted) sample using a pre-validated HPLC or UV-Vis method.

4.4 Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Solvent Properties and Solubility Relationships

The choice of solvent is dictated by the intended application. The diagram below illustrates the logical relationship between solvent characteristics and the expected solubility of a polar molecule like Ethyl 6-bromo-2-chloronicotinate.

Sources

- 1. Ethyl 6-broMo-2-chloronicotinate | 1214335-22-4 [amp.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1214377-13-5|Ethyl 2-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.ws [chem.ws]

- 8. bmglabtech.com [bmglabtech.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. m.youtube.com [m.youtube.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enfo.hu [enfo.hu]

- 14. govinfo.gov [govinfo.gov]

An In-depth Technical Guide to the Differential Reactivity of Bromine and Chlorine in Ethyl 6-bromo-2-chloronicotinate

Abstract

Ethyl 6-bromo-2-chloronicotinate is a vital heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of the two halogen substituents, which allows for selective functionalization at either the C2 or C6 position of the pyridine ring. This guide provides a comprehensive analysis of the factors governing this selectivity in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic and steric principles, researchers can strategically design synthetic routes to achieve desired molecular architectures with high precision and efficiency. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Importance of Dihalonicotinates

Substituted pyridine rings are ubiquitous scaffolds in medicinal chemistry and materials science.[2] Dihalogenated pyridines, such as Ethyl 6-bromo-2-chloronicotinate, are particularly valuable as they offer two distinct reaction handles for sequential, regioselective modifications. The ability to selectively functionalize one halogen while leaving the other intact is paramount for the efficient construction of complex target molecules. This guide will delve into the chemical principles that dictate the selective reactivity of the C2-Cl and C6-Br bonds in this specific, yet representative, dihalonicotinate ester.

Fundamental Principles of Reactivity in Halopyridines

The reactivity of a halogen on a pyridine ring is influenced by a confluence of factors, including its position relative to the ring nitrogen, its intrinsic nature (bromine vs. chlorine), and the type of reaction being performed.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine nitrogen plays a crucial role. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack.[3] This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[4][5][6] Attack at these positions allows for the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, a significant stabilizing factor.[4][5][6][7]

For Ethyl 6-bromo-2-chloronicotinate, both the C2 and C6 positions are ortho to the ring nitrogen and are therefore activated towards nucleophilic attack. However, the chlorine at the C2 position is generally more reactive in SNAr reactions. This is because chlorine is more electronegative than bromine, making the C2 carbon more electrophilic and thus more readily attacked by a nucleophile.[4] While bromide is typically a better leaving group than chloride in SN2 reactions, the rate-determining step in SNAr is often the initial nucleophilic attack.[4][5][6]

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity order is reversed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).[2][8] The key step in these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the C6-Br position in Ethyl 6-bromo-2-chloronicotinate significantly more reactive towards oxidative addition.[9] This allows for selective functionalization at the C6 position under milder conditions, leaving the C2-Cl bond available for a subsequent, more forcing cross-coupling reaction.[9]

Data Presentation: Comparative Reactivity

The following table summarizes the expected regioselectivity for the reaction of Ethyl 6-bromo-2-chloronicotinate under different reaction conditions.

| Reaction Type | Reactive Position | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | Higher electronegativity of chlorine activates the C2 position for nucleophilic attack.[4] |

| Suzuki-Miyaura Coupling | C6-Br | Weaker C-Br bond facilitates oxidative addition of the palladium catalyst.[9] |

| Buchwald-Hartwig Amination | C6-Br | Weaker C-Br bond facilitates oxidative addition of the palladium catalyst.[9] |

Experimental Protocols

The following protocols are provided as examples of how to achieve selective functionalization of Ethyl 6-bromo-2-chloronicotinate.

Selective Nucleophilic Aromatic Substitution at the C2 Position

This protocol describes the selective substitution of the chlorine atom with a generic amine nucleophile.

Step-by-Step Methodology:

-

To a solution of Ethyl 6-bromo-2-chloronicotinate (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added the amine nucleophile (1.1-1.5 equiv).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv), is added to the reaction mixture.

-

The reaction is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: The base is necessary to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if it is used as an ammonium salt. A non-nucleophilic base is chosen to avoid competing reactions.

-

Temperature: Moderate heating is often required to overcome the activation energy of the reaction without promoting side reactions or decomposition.

Selective Suzuki-Miyaura Coupling at the C6 Position

This protocol details the selective coupling of an arylboronic acid at the C6 position.

Step-by-Step Methodology:

-

In a flask purged with an inert gas (e.g., argon or nitrogen), Ethyl 6-bromo-2-chloronicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) are combined.

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The residue is purified by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. The choice of ligand can be critical for optimizing reactivity and selectivity.

-

Base and Solvent System: The base is required for the transmetalation step of the catalytic cycle. The biphasic solvent system facilitates the dissolution of both the organic and inorganic reactants.

Visualization of Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Workflow

Caption: General workflow for selective SNAr at the C2 position.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The differential reactivity of the bromine and chlorine substituents in Ethyl 6-bromo-2-chloronicotinate provides a powerful tool for synthetic chemists. By carefully selecting the reaction type and conditions, one can achieve highly regioselective functionalization of the pyridine ring. Nucleophilic aromatic substitution reactions favor substitution at the more electrophilic C2-chloro position, while palladium-catalyzed cross-coupling reactions proceed preferentially at the more labile C6-bromo position. This predictable selectivity allows for the strategic and efficient synthesis of a wide array of complex, biologically active molecules. This guide has provided the fundamental principles and practical protocols to empower researchers in their synthetic endeavors.

References

- Benchchem. (n.d.). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide.

- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- ACS Publications. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.

- ECHEMI. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep.

- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.

- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.

- (n.d.). Selective meta-Halogenation of Pyridines.

- Benchchem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.

- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....

- ChemicalBook. (n.d.). Ethyl 6-broMo-2-chloronicotinate.